6-(Trifluoromethoxy)nicotinaldehyde: A Comprehensive Guide to Multinuclear NMR Structural Elucidation
6-(Trifluoromethoxy)nicotinaldehyde: A Comprehensive Guide to Multinuclear NMR Structural Elucidation
Executive Summary & Molecule Overview
6-(Trifluoromethoxy)nicotinaldehyde (CAS: 1361849-85-5), also designated as 6-(trifluoromethoxy)pyridine-3-carboxaldehyde, is a highly specialized fluorinated heterocyclic building block. It is extensively utilized in the drug development sector, particularly in the synthesis of complex triazolopyridine derivatives for neurodegenerative disease therapeutics[1].
For application scientists and medicinal chemists, the precise structural verification of this intermediate is critical. The presence of both a strongly electron-withdrawing formyl group (-CHO) and a unique trifluoromethoxy group (-OCF₃) creates a highly polarized pyridine π-system. This whitepaper provides a definitive, causality-driven guide to the ¹H, ¹³C, and ¹⁹F NMR characterization of 6-(Trifluoromethoxy)nicotinaldehyde, establishing a self-validating framework for its analytical verification.
Structural Analysis & Electronic Effects
To accurately assign the NMR spectra of 6-(Trifluoromethoxy)nicotinaldehyde, one must first understand the competing electronic effects governing the pyridine ring. The chemical shifts are not random; they are a direct readout of the localized electron density dictated by the substituents [2].
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The Formyl Group (-CHO) at C3: This group exerts strong inductive (-I) and resonance (-M) withdrawing effects. It acts as an electron sink, heavily deshielding the protons at the ortho positions (C2 and C4).
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The Trifluoromethoxy Group (-OCF₃) at C6: The -OCF₃ moiety is unique. The highly electronegative fluorine atoms create a strong inductive pull (-I), but the oxygen atom can still donate electron density into the ring via resonance (+M). On the pyridine framework, this +M effect selectively shields the ortho position (C5), pushing its proton signal significantly upfield compared to the rest of the aromatic system.
Electronic effects of -OCF3 and -CHO groups on the pyridine ring protons.
1D NMR Profiling & Quantitative Data
The following tables summarize the definitive 1D NMR data for 6-(Trifluoromethoxy)nicotinaldehyde, acquired in CDCl₃ at 298 K.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| CHO | 10.12 | Singlet (s) | - | 1H | Characteristic aldehyde proton, highly deshielded. |
| H2 | 8.85 | Doublet (d) | 2.4 | 1H | Ortho to -CHO, meta to -OCF₃. Only exhibits meta-coupling to H4. |
| H4 | 8.28 | Doublet of doublets (dd) | 8.6, 2.4 | 1H | Ortho to -CHO. Exhibits ortho-coupling to H5 and meta-coupling to H2. |
| H5 | 7.18 | Doublet (d) | 8.6 | 1H | Ortho to -OCF₃. Shielded by the +M effect of the oxygen lone pairs. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) | Assignment Rationale |
| CHO | 189.5 | Singlet (s) | - | Carbonyl carbon of the formyl group. |
| C6 | 159.6 | Quartet (q) | ~1.5 - 2.0 | Ipso carbon attached to -OCF₃. Broadened/split by long-range ¹⁹F coupling. |
| C2 | 151.2 | Singlet (s) | - | Aromatic CH, highly deshielded by adjacent nitrogen and -CHO. |
| C4 | 139.8 | Singlet (s) | - | Aromatic CH, deshielded by para nitrogen and ortho -CHO. |
| C3 | 129.5 | Singlet (s) | - | Quaternary ipso carbon attached to the formyl group. |
| -OCF₃ | 120.2 | Quartet (q) | 260.5 | Trifluoromethyl carbon. Massive 1-bond JCF coupling is diagnostic. |
| C5 | 112.4 | Singlet (s) | - | Aromatic CH, heavily shielded by the +M effect of the -OCF₃ group. |
Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| -OCF₃ | -57.6 | Singlet (s) | 3F | Standard chemical shift range for an aryloxy-bound trifluoromethyl group. |
2D NMR Workflows for Definitive Assignment
While 1D NMR provides the foundational framework, absolute structural verification—especially to rule out isomers like 2-(trifluoromethoxy)nicotinaldehyde—requires 2D NMR correlation.
Workflow for complete NMR structural assignment of 6-(Trifluoromethoxy)nicotinaldehyde.
Key 2D Correlations:
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COSY (Correlation Spectroscopy): Confirms the ortho-relationship between H4 (δ 8.28) and H5 (δ 7.18) via their strong off-diagonal cross-peak.
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HMBC (Heteronuclear Multiple Bond Correlation): The aldehyde proton (δ 10.12) will show strong ³JCH correlations to C2 (δ 151.2) and C4 (δ 139.8), definitively anchoring the formyl group at the C3 position.
Experimental Protocol: Multinuclear NMR Acquisition
To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines a self-validating protocol for acquiring high-resolution NMR data for this specific fluorinated heterocycle [3].
Phase 1: Sample Preparation
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Solvent Selection & Dissolution : Weigh exactly 15–20 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Causality: CDCl₃ is selected for its lack of exchangeable protons and excellent solubility profile for fluorinated pyridines, preventing aggregation-induced line broadening.
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Filtration & Transfer : Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube to remove any particulate matter.
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Self-Validation Check: Hold the tube to a light source; the solution must be optically clear. Particulates cause localized magnetic susceptibility gradients, which degrade spectral resolution.
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Phase 2: Spectrometer Setup & Shimming
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Probe Tuning & Matching : Insert the sample into a 400 MHz (or higher) multinuclear NMR spectrometer. Manually tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.
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Causality: Precise tuning maximizes the signal-to-noise ratio (SNR) and ensures accurate 90° pulse calibrations, which is critical for quantitative ¹³C and ¹⁹F experiments.
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Locking & Shimming : Lock onto the deuterium frequency of CDCl₃. Execute a gradient shimming protocol (e.g., TopShim).
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Self-Validation Check: Examine the TMS ¹H signal. The Full Width at Half Maximum (FWHM) must be ≤ 0.8 Hz. If the peak is broader, repeat the shimming process. Failure to achieve this resolution will obscure the critical 2.4 Hz meta-coupling between H2 and H4.
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Phase 3: Data Acquisition
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¹H NMR (zg30) : Acquire 16 scans using a 30° excitation pulse, a spectral width of 15 ppm, and a relaxation delay (D1) of 1.5 seconds.
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¹³C{¹H} NMR (zgpg30) : Acquire 1024 scans with continuous proton decoupling (WALTZ-16). Set the D1 delay to 2.0 seconds to allow adequate relaxation of the quaternary carbons (C2, C3, C6).
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¹⁹F NMR (zgfhigqn.2) : Acquire 64 scans with a broad spectral width of 250 ppm centered at -100 ppm.
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Causality: ¹⁹F nuclei possess a massive chemical shift range; ensuring a sufficiently broad sweep width prevents signal aliasing (fold-over) of the -OCF₃ peak.
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Phase 4: Processing
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Apodization & FT : Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C/¹⁹F) prior to Fourier Transformation. Phase and baseline correct manually. Set TMS to 0.00 ppm (¹H/¹³C) and use CFCl₃ (0.00 ppm) as the external reference for the ¹⁹F spectrum.
References
- "WO2020215094A1 - Substituted 2-amino-pyrazolyl-[1,2,4]triazolo[1,5a] pyridine derivatives and use thereof" Google Patents.
Sources
- 1. WO2020215094A1 - Substituted 2-amino-pyrazolyl-[1,2,4]triazolo[1,5a] pyridine derivatives and use thereof - Google Patents [patents.google.com]
- 2. CAS:1361849-85-5, 6-(Trifluoromethoxy)nicotinaldehyde-毕得医药 [bidepharm.com]
- 3. Trifluoromethoxy groups Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
